Product packaging for Trichostatic acid(Cat. No.:CAS No. 114127-17-2)

Trichostatic acid

Cat. No.: B055736
CAS No.: 114127-17-2
M. Wt: 287.35 g/mol
InChI Key: VKEITMNFEJHFCX-WKWSCTOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichostatic acid is a potent and selective histone deacetylase (HDAC) inhibitor, demonstrating high specificity for the HDAC6 isoform. This selectivity makes it a valuable chemical probe for dissecting the distinct biological roles of HDAC6 versus other class I and II HDACs in epigenetic regulation. Its primary mechanism of action involves chelating the zinc ion within the catalytic pocket of HDAC6, leading to the accumulation of acetylated alpha-tubulin and other non-histone substrates, thereby disrupting cellular processes such as mitosis, protein trafficking, and cell motility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO3 B055736 Trichostatic acid CAS No. 114127-17-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114127-17-2

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxohepta-2,4-dienoic acid

InChI

InChI=1S/C17H21NO3/c1-12(5-10-16(19)20)11-13(2)17(21)14-6-8-15(9-7-14)18(3)4/h5-11,13H,1-4H3,(H,19,20)/b10-5+,12-11+

InChI Key

VKEITMNFEJHFCX-WKWSCTOISA-N

SMILES

CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C

Isomeric SMILES

CC(/C=C(\C)/C=C/C(=O)O)C(=O)C1=CC=C(C=C1)N(C)C

Canonical SMILES

CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C

Synonyms

trichostatic acid
trichostatic acid, (+)-isome

Origin of Product

United States

Synthetic Chemistry and Methodological Advancements

Chemical Synthesis of Trichostatic Acid

The synthesis of this compound has been approached through multiple pathways, reflecting an evolution of strategies aimed at improving efficiency, scalability, and stereochemical control. researchgate.netdiva-portal.org These efforts have led to the development of several independent synthetic routes with varying degrees of convergence and effectiveness. researchgate.netdiva-portal.org

Development of Total Synthesis Routes for Racemic Forms

The initial forays into the synthesis of the trichostatin framework focused on producing racemic mixtures, where both enantiomers of the molecule are created in equal amounts. An efficient synthesis of racemic this compound (often denoted as (±)-Trichostatic acid or rac-trichostatic acid) has been successfully developed, typically starting from readily available commercial aldehydes. acs.orgnih.gov

One prominent strategy involves a two-component union to construct the core structure. acs.orgnih.gov This approach has proven effective in assembling the molecular backbone and has been instrumental in producing not only this compound but also various analogues by modifying the starting materials. acs.org Further chemical modifications of the synthesized racemic this compound can then lead to the production of racemic Trichostatin A. acs.orgnih.gov These racemic syntheses have been crucial for establishing foundational methods and for providing material for initial biological evaluations, paving the way for more complex enantioselective strategies. ias.ac.in

Enantioselective Synthesis Strategies for Enantioenriched Forms

Producing a single, specific enantiomer (the biologically active form) of this compound is a key goal of its synthesis. Researchers have developed several enantioselective strategies to create these enantioenriched forms with high optical purity. researchgate.net

One successful approach utilizes an L-proline-promoted, highly enantioselective cross-aldol reaction. researchgate.netresearchgate.net This key step establishes the critical C-6 chiral center with high precision, leading to the synthesis of Trichostatin A with over 99% optical purity in a concise 9-step sequence. researchgate.netresearchgate.net Another powerful method involves a Marshall propargylation reaction, which has been shown to be easily adapted for an enantioselective process. researchgate.netdiva-portal.org Furthermore, asymmetric total syntheses have been achieved using a Marshall chiral allenylzinc addition, resulting in optically pure (+)-Trichostatin A. researchgate.net These enantioselective routes are critical for developing clinically relevant compounds, as biological activity is often specific to a single enantiomer.

Exploration of Key Reaction Methodologies

The successful synthesis of a complex molecule like this compound relies on the application of powerful and reliable chemical reactions. Chemists have employed a toolkit of advanced methodologies to construct its specific stereochemistry and conjugated diene system.

A key strategy in the convergent synthesis of the this compound framework involves the coupling of two major fragments. acs.orgnih.gov This is effectively achieved through a sequence of an in-situ hydroboration followed by a Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a palladium-catalyzed cross-coupling between an organoborane and an organohalide. libretexts.orgwikipedia.org In this context, it serves to unite two key building blocks, forming a crucial carbon-carbon bond in the molecule's backbone. acs.orgnih.gov This reaction is favored for its reliability and its ability to proceed under relatively mild conditions, making it a cornerstone of many modern synthetic strategies. mdpi.com The hydroboration step is used to generate the necessary organoborane species in a stereocontrolled manner, which then participates in the Suzuki coupling. acs.org

To construct one of the key fragments for the aforementioned coupling strategy, chemists have utilized allenylindium chemistry. acs.orgnih.gov This methodology is employed to synthesize the requisite homopropargyl alcohol intermediate. acs.orgnih.gov The reaction typically involves the addition of an allenylindium reagent to an aldehyde. capes.gov.bracs.org This process is valuable for its ability to form carbon-carbon bonds while setting up a versatile alcohol functional group and a terminal alkyne, which can be further manipulated in subsequent synthetic steps. researchgate.net The use of indium-mediated reactions is often advantageous due to their high regioselectivity and tolerance of various functional groups. acs.orgresearchgate.net

An alternative and powerful approach to constructing the diene system of this compound involves the vinylogous Horner-Wadsworth-Emmons (HWE) condensation. researchgate.netdiva-portal.org This reaction is a key step in one of the three major independent synthetic pathways developed for the molecule. diva-portal.org The vinylogous HWE reaction utilizes an unsaturated phosphonate (B1237965) reagent to react with an aldehyde, directly forming the characteristic 4-methyldienoate ester structure of this compound. acs.orgnih.govacs.org This method offers a simplified and direct route to the conjugated diene core, demonstrating the versatility of modern olefination reactions in the synthesis of complex natural products. acs.orgacs.org

Marshall Propargylation Reaction

The Marshall propargylation reaction represents a significant strategic tool in the stereocontrolled synthesis of complex natural products, including this compound. pnas.org This reaction facilitates the reductive coupling of a propargyl mesylate with an aldehyde to forge a new carbon-carbon bond, a critical step in building the carbon skeleton of the target molecule. pnas.org A key feature of this method is the efficient transfer of chirality from the propargyl mesylate, which enables the reliable establishment of contiguous stereogenic centers. pnas.org

The underlying mechanism of the Marshall propargylation involves the in situ generation of a chiral allenylzinc species. This intermediate, formed through a redox cycle often involving a palladium catalyst, then reacts with the aldehyde partner via a well-organized cyclic transition state. pnas.org This controlled reaction pathway ensures a high degree of stereoselectivity in the formation of the homopropargylic alcohol product. In the context of this compound synthesis, the Marshall propargylation has been employed as a key step in a synthetic sequence, demonstrating its utility in constructing the intricate architecture of this natural product. Current time information in Bangalore, IN.nih.gov This approach is noted for its potential to be adapted for an enantioselective synthesis. Current time information in Bangalore, IN.nih.gov

Palladium-Catalyzed α-Alkenylation of Ketone Zinc Enolates

A powerful and convergent method for the synthesis of this compound and its potent derivative, trichostatin A, utilizes a palladium-catalyzed α-alkenylation of ketone zinc enolates. Current time information in Bangalore, IN.researchgate.net This cross-coupling reaction serves as a pivotal step in several synthetic routes, enabling the efficient union of two key fragments. researchgate.netias.ac.in The reaction typically involves the coupling of a ketone zinc enolate with a functionalized alkenyl or dienyl halide, such as a bromide or iodide. Current time information in Bangalore, IN.acs.org

The conditions developed for this transformation are generally mild and have been shown to be effective without inducing isomerization or rearrangement of the products. acs.org This method has been successfully applied in concise and convergent syntheses of (±)-trichostatin A, with this compound being a direct precursor. researchgate.netias.ac.in The versatility of this palladium-catalyzed coupling is highlighted by its compatibility with various functionalized coupling partners, making it an adaptable strategy for generating analogues of this compound. Current time information in Bangalore, IN.nih.gov Research has also indicated the potential for a nickel-catalyzed version of this reaction, suggesting further avenues for methodological development. researchgate.net

Synthesis of this compound Analogues and Derivatives

The core structure of this compound has served as a scaffold for the development of numerous analogues and derivatives, aiming to explore structure-activity relationships and potentially improve biological profiles. These synthetic endeavors have led to a diverse array of modified compounds.

Design and Preparation of Substituted Derivatives

The synthesis of new substituted derivatives of this compound has been an active area of research. One common strategy involves the alkylation of propiophenones to introduce a side chain that terminates in a precursor to either a hydroxamic acid or an aminobenzamide group. ias.ac.in This approach allows for systematic modifications of the side chain.

Another design strategy focuses on creating analogues with reduced conformational flexibility. nih.gov By incorporating the core structure into more rigid systems, such as indanones or tetralones, researchers have developed analogues that mimic the bound conformation of trichostatin A. nih.gov Molecular modeling has suggested that the conformations of these indane-based analogues are similar to that of trichostatin A when bound to its target enzymes. nih.gov In these series, the presence of a dimethylamino group on the aromatic ring has been identified as a crucial feature for achieving significant biological activity. nih.gov

Synthesis of Fluorinated Derivatives

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their properties. In the context of this compound, the first fluorinated derivatives have been synthesized and described. ias.ac.in A notable example is 6-fluoro trichostatin A. ias.ac.in The synthesis of these compounds was achieved through the alkylation of appropriately fluorinated propiophenones, followed by elaboration of the side chain. ias.ac.in The development of fluorinated analogues, such as a fluorinated Trichostatin A analog, has been pursued to investigate the impact of fluorine substitution on biological activity. mdpi.com

Preparation of Benzamide (B126) Derivatives

In addition to hydroxamic acids, benzamide derivatives represent another important class of this compound analogues. The synthesis of these compounds has been accomplished by modifying the terminal functional group of the side chain. ias.ac.in Instead of a hydroxamic acid, an aminobenzamide moiety is installed. This is often achieved by coupling the carboxylic acid precursor with an appropriate aminobenzamide synthon. ias.ac.in The design of these derivatives is sometimes inspired by other known inhibitors that feature a benzamide group, such as Entinostat (MS-275). researchgate.netpsu.edu

Exploration of Novel Structural Motifs

To explore new chemical space and identify novel inhibitors, researchers have ventured beyond simple substitutions and have created hybrid molecules and compounds with entirely new structural motifs. One innovative approach involved the creation of a hybrid compound that incorporates structural elements from two different natural product inhibitors: trichostatin A (TSA) and trapoxin (TPX). pnas.org This led to the synthesis of a cyclic hydroxamic acid-containing peptide (CHAP), which features the cyclic tetrapeptide backbone of TPX and the hydroxamic acid functional group of TSA. pnas.org

Another area of exploration has been the design of N-acylhydrazone (NAH) derivatives based on the structure of trichostatin A. nih.gov This work led to a new class of inhibitors, demonstrating that significant structural modifications to the core scaffold can yield potent compounds. nih.gov These explorations into novel structural motifs highlight the ongoing efforts to develop new generations of inhibitors based on the this compound template.

Biosynthetic Pathways and Enzymatic Mechanisms

Identification of Trichostatin A Biosynthetic Gene Clusters (e.g., from Streptomyces species)

The genetic blueprint for Trichostatin A biosynthesis has been successfully identified in several species of Streptomyces, a genus of bacteria known for producing a wide array of secondary metabolites. nih.govnih.gov A complete TSA biosynthetic gene cluster, designated tsnB, was first identified from Streptomyces sp. RM72. nih.govwikipedia.org Researchers were able to confirm the cluster's function by performing heterologous expression in Streptomyces albus, which resulted in the production of TSA. nih.govwikiwand.com This finding indicated that the identified cosmid contained all the necessary genes for TSA biosynthesis. nih.gov

Similarly, the tsnB gene cluster was identified in the marine-derived Streptomyces sp. SCSIO 40028. nih.govjejunu.ac.kr This cluster showed high sequence similarity (over 98%) and the same genetic organization as the one found in Streptomyces sp. RM72. nih.gov Its function was also validated through successful heterologous expression in Streptomyces lividans TK64. nih.govjejunu.ac.kr

The identified tsnB cluster comprises 14 genes that are proposed to direct the synthesis of the trichostatin backbone. nih.gov The biosynthesis originates from a trimodular polyketide synthase (PKS) pathway. The process begins with the starter unit, p-aminobenzoic acid (PABA), which is extended by two molecules of methylmalonyl-CoA and one molecule of malonyl-CoA. nih.gov

Enzymology of Hydroxamic Acid Moiety Formation

A key feature of Trichostatin A's structure and function is its terminal hydroxamic acid group. wikiwand.com The formation of this moiety involves a unique enzymatic pathway, distinct from the well-known pathways for hydroxamic acid formation in siderophores. nih.govwikiwand.com In siderophore biosynthesis, the process typically involves the oxidation of a primary amine by a monooxygenase followed by acetylation or formylation. nih.govwikiwand.com In contrast, TSA biosynthesis utilizes a novel mechanism involving the direct transfer of a hydroxylamine (B1172632) group. nih.govwikipedia.org

Biochemical analyses have shown that this process is catalyzed by unprecedented biosynthetic machinery that transfers hydroxylamine from the nonproteinogenic amino acid, L-glutamic acid γ-monohydroxamate (GluHx), to the carboxylic acid group of trichostatic acid. nih.govwikiwand.com

Role of Hydroxyamidotransferases (e.g., TsnB9)

The key enzyme responsible for the final step in hydroxamic acid formation is TsnB9, which functions as a "hydroxyamidotransferase". nih.govwikiwand.com TsnB9 is a class-II amidotransferase with sequence similarity to asparagine synthetase (AsnB). nih.gov It is composed of an N-terminal glutaminase (B10826351) domain and a C-terminal synthetase domain. nih.gov

The proposed mechanism, analogous to that of AsnB, suggests that the N-terminal domain of TsnB9 first hydrolyzes L-glutamic acid γ-monohydroxamate (GluHx) to yield hydroxylamine and glutamic acid. nih.govwikiwand.com The C-terminal domain then catalyzes a condensation reaction. This reaction joins the newly formed hydroxylamine with the adenylated carboxylic acid group of this compound, forming the final hydroxamic acid moiety of Trichostatin A. nih.govwikiwand.com

The synthesis of the hydroxylamine donor, GluHx, is itself a critical part of the pathway. This reaction is catalyzed by the enzyme TsnB7, which oxidizes the amide nitrogen of glutamine. nih.govwikiwand.com TsnB7 is a novel N-oxygenase that performs a two-electron oxidation and is assisted in this function by another enzyme, TsnB6. nih.govwikiwand.com

Substrate Specificity and Recognition Mechanisms of Biosynthetic Enzymes

The enzymes in the Trichostatin A pathway exhibit notable substrate specificity. The hydroxyamidotransferase TsnB9, for instance, shows a significant preference for L-glutamic acid γ-monohydroxamate (GluHx) as its substrate over glutamine. nih.govwikiwand.com This specificity distinguishes it from previously characterized enzymes like E. coli asparagine synthetase B (AsnB), which can promiscuously accept both substrates. nih.gov This makes TsnB9 the first identified enzyme in secondary metabolism that specifically catalyzes the transfer of hydroxylamine from GluHx to an acceptor molecule. wikiwand.com

The mechanism for substrate recognition by TsnB9 has been elucidated through structural studies. nih.gov The crystal structure of TsnB9 reveals a hydrophobic pocket in the C-terminal synthetase domain. nih.gov Mutational and computational analyses have identified five key aromatic residues within this pocket that are crucial for recognizing the dimethylaniline moiety of the this compound substrate. nih.gov Interestingly, two of these are consecutive phenylalanine residues located in the N-terminal domain that form the bottom of this hydrophobic pocket, a feature not found in glutamine-dependent asparagine synthetases. nih.gov A specific residue, Ser-77, may also play a partial role in determining substrate specificity. wikiwand.com

Metabolic Engineering for Derivative Production

A thorough understanding of the Trichostatin A biosynthetic pathway creates significant opportunities for metabolic engineering. nih.gov By manipulating the biosynthetic genes, it is possible to produce novel derivatives of trichostatin. The discovery of the TsnB9 hydroxyamidotransferase, with its unique catalytic ability, adds a valuable enzyme to the biosynthetic toolbox for creating new compounds. wikiwand.com

For example, scaled-up production in bioreactors has been used to isolate not only Trichostatin A but also new and known derivatives, such as this compound B and deoxytrichostatin A. Furthermore, the synthesis of hybrid compounds, such as replacing the epoxyketone group of the cyclic tetrapeptide antibiotic trapoxin with the hydroxamic acid group from TSA, has demonstrated that the structural framework affects target enzyme specificity. wikipedia.org This approach highlights the potential for creating novel, isoform-specific inhibitors by combining elements from different natural products. wikipedia.org

Compound Identification Table

Structure Activity Relationship Sar Studies

Structural Determinants for Histone Deacetylase Inhibition

The inhibitory activity of trichostatin-like compounds is dictated by specific structural features that interact with the active site of HDAC enzymes. The general pharmacophore model for these inhibitors consists of a cap group that interacts with the surface of the enzyme, a hydrophobic linker that fits into the catalytic channel, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion at the base of the channel. tandfonline.com

The hydroxamic acid moiety is a critical functional group for the potent HDAC inhibitory activity of Trichostatin A and many other HDAC inhibitors. nih.govnih.gov Crystallographic studies have demonstrated that this group is essential for the mechanism of HDAC inhibition due to its ability to chelate the zinc(II) ion located in the active site of the enzyme. nih.govnih.govacs.org This interaction is considered a cornerstone of the inhibitor's activity. tandfonline.com

The hydroxamic acid binds to the zinc ion in a bidentate, or chelating, manner, which is a highly favorable interaction that contributes to the high affinity of the inhibitor for the enzyme. tandfonline.comtandfonline.com The binding pattern of TSA in the active site of HDAC8 shows that the hydroxamate group coordinates the zinc ion. tandfonline.comtandfonline.com This strong chelation of the zinc atom by the hydroxamic acid is the primary mechanism of inhibition, as it mimics the substrate and blocks the catalytic action of the enzyme. nih.gov The aliphatic chain of TSA positions the hydroxamic acid group optimally within the active site for efficient coordination with the zinc ion. nih.govnih.govacs.org

The stereochemistry of trichostatin A and its precursor, trichostatic acid, plays a crucial role in their biological activity. Studies comparing the enantiomers of these compounds have revealed a high degree of stereospecificity for HDAC inhibition.

Research investigating the biological activities of chemically synthesized (R)-trichostatin A (the natural enantiomer), (S)-trichostatin A, (R)-trichostatic acid, and (S)-trichostatic acid has shown that the absolute configuration is essential. nih.gov Both enantiomers of this compound, which lack the hydroxamate group, were found to be inactive. nih.gov In the case of the TSA enantiomers, (S)-trichostatin A was found to be 50-70 times less active than the natural (R)-enantiomer, suggesting that the (S)-form is essentially biologically inactive. nih.gov This highlights that both the (R)-configuration and the hydroxamate group are indispensable for the potent biological activity of Trichostatin A. nih.gov

Further studies have delved into the selectivity of the TSA enantiomers. While (R)-TSA is a potent dual inhibitor of both HDAC1 and HDAC6, the unnatural enantiomer, (S)-TSA, exhibits significant selectivity for HDAC6, being approximately 20-fold more active against HDAC6 than HDAC1. idrblab.org This difference in selectivity is attributed to the orientation of the cap group of the enantiomers within the different loop domains of the enzyme active sites, a direct consequence of the chirality at the C6 position. idrblab.org The naturally occurring configuration of this compound is also the R-isomer. researchgate.net

Significance of the Hydroxamate Group

Conformational Analysis and Molecular Docking in Enzyme Active Sites (e.g., HDAC8, HDLP)

Conformational analysis and molecular docking studies have provided valuable insights into how Trichostatin A and its derivatives bind to the active sites of HDAC enzymes, such as HDAC8 and the histone deacetylase-like protein (HDLP). ias.ac.inresearchgate.net These computational approaches help to rationalize the observed structure-activity relationships at a molecular level.

Crystallographic structures of TSA bound to HDAC8 and HDLP reveal that the long aliphatic chain of the inhibitor inserts into a tube-like pocket in the enzyme. nih.govias.ac.inresearchgate.net The hydroxamic acid group is positioned at the bottom of this pocket, where it can effectively chelate the zinc ion. nih.gov The conformation of TSA within the active site is influenced by the specific amino acid residues lining the pocket. nih.gov

Modeling studies of TSA and its derivatives, such as 6-Fluoro-TSA, have been conducted to understand their binding modes. ias.ac.inresearchgate.net In the case of 6-Fluoro-TSA, two stable conformers (C1 and C2) were identified. ias.ac.in Docking of these conformers into the active sites of HDLP and HDAC8 showed that their binding is based on the overlap of the hydroxamic acid group, the alignment of the butadiene chain, and the matching of the methyl groups and the carbonyl function with the corresponding regions of the active site. ias.ac.inresearchgate.net The dihedral angle of the propanone system in this compound varies in the crystallized structures of TSA bound to different HDACs to accommodate small conformational differences in the enzymes. ias.ac.in

Correlating Structural Modifications of this compound Derivatives with Biological Activity

The synthesis and evaluation of various derivatives of this compound have been instrumental in defining the SAR for this class of compounds. By systematically modifying different parts of the molecule, researchers have been able to correlate specific structural changes with alterations in biological activity.

One area of focus has been the synthesis of fluorinated derivatives of this compound. nih.gov For example, 6-fluoro trichostatin A has been synthesized and shown to possess antiproliferative activity in the micromolar range and to inhibit histone deacetylase. nih.gov The introduction of a fluorine atom can alter the electronic properties and conformation of the molecule, which in turn affects its interaction with the target enzyme. ias.ac.in

The following table summarizes the activity of selected this compound derivatives:

CompoundModificationBiological Activity
(R)-trichostatin A Natural productPotent, non-selective HDAC inhibitor. nih.govidrblab.org
(S)-trichostatin A Enantiomer of natural product50-70 fold less active than (R)-TSA; selective for HDAC6 over HDAC1. nih.govidrblab.org
(R)-trichostatic acid Carboxylic acid precursorInactive as an HDAC inhibitor. nih.gov
(S)-trichostatic acid Carboxylic acid precursorInactive as an HDAC inhibitor. nih.gov
6-fluoro trichostatin A Fluorine at the 6-positionAntiproliferative activity and HDAC inhibition in the micromolar range. nih.gov

These studies underscore the importance of the hydroxamate group, the stereochemistry at the C6 position, and the nature of the substituents on the this compound scaffold for potent and selective HDAC inhibition.

Metabolic Transformation and Biological Fate

Role as an Intermediate in Trichostatin A Biosynthesis

Trichostatic acid is a crucial biosynthetic intermediate in the production of Trichostatin A by various Streptomyces bacteria. acs.orgnih.govacs.org The biosynthesis of TSA involves a complex enzymatic pathway. Bioinformatic and biochemical analyses have identified a complete TSA biosynthetic gene cluster in Streptomyces sp. RM72. acs.orgnih.gov Within this pathway, enzymes including a CoA ligase, polyketide synthases (PKSs), and a methyltransferase are proposed to synthesize this compound from a p-aminobenzoic acid (PABA) starter unit. acs.orgacs.org

The final and critical step in forming TSA is the conversion of the carboxylic acid group of this compound into a hydroxamic acid moiety. nih.govacs.org This transformation is not a simple oxidation but a unique enzymatic process. nih.gov Biochemical studies have demonstrated that an unprecedented enzymatic system catalyzes the direct transfer of a hydroxylamine (B1172632) group from L-glutamic acid γ-monohydroxamate (GluHx), a nonproteinogenic amino acid, to the carboxylic acid group of this compound. acs.orgnih.govacs.org This reaction, catalyzed by the enzyme TsnB9, finalizes the synthesis of Trichostatin A, highlighting this compound's essential role as the immediate precursor. acs.org

Biotransformation of Trichostatin A to this compound

Once formed and introduced into a biological system, Trichostatin A undergoes extensive phase I biotransformation. nih.govnih.gov One of the primary metabolic pathways for TSA is its conversion back to this compound. nih.govresearchgate.net This conversion occurs through oxidative deamination of the hydroxamic acid moiety. nih.govresearchgate.netcolab.ws

Studies investigating the metabolism of TSA in various models have identified this compound as a metabolite. In studies with female BALB/c mice administered TSA, this compound was identified as a phase I metabolite in plasma. nih.govresearchgate.net Similarly, when TSA was incubated with rat hepatocytes and rat or human liver microsomes, this compound was detected, although it was generally considered a minor metabolite compared to products of N-demethylation and reduction. nih.gov The formation of this compound represents a key step in the catabolism and deactivation of TSA.

Further Metabolic Pathways of this compound

The metabolic journey does not end with the formation of this compound. This intermediate undergoes further biotransformation, leading to a variety of other metabolic products. nih.govresearchgate.net Research on TSA metabolism in mice has shown that this compound is subject to additional metabolic processes, including reduction and beta-oxidation of its carboxylic acid side chain. nih.govresearchgate.net

These pathways can also occur with or without N-demethylation of the dimethylamino group on the phenyl ring. nih.gov The beta-oxidation process, a common metabolic route for fatty acids, shortens the aliphatic chain of the molecule. mdpi.comnih.gov This results in the formation of metabolites such as dihydro this compound and dinor dihydro trichostatic acids, which have been identified in mouse plasma following TSA administration. nih.govresearchgate.net

Comparative Biological Activity of this compound and its Metabolites/Precursors

The structural differences between Trichostatin A, this compound, and their related metabolites translate into significant disparities in their biological activity. The hydroxamic acid group of TSA is crucial for its potent inhibitory effect on histone deacetylases (HDACs). acs.orgacs.orgnih.gov This functional group chelates the zinc ion within the active site of class I and II HDACs, which is the basis of its inhibitory action. acs.orgguidetopharmacology.org

In stark contrast, this compound, which lacks the hydroxamic acid group and possesses a carboxylic acid instead, is biologically inactive. nih.govtcichemicals.com Studies comparing chemically synthesized enantiomers of both compounds found that neither (R)-trichostatic acid nor (S)-trichostatic acid exhibited differentiation-inducing activity in Friend leukemia cells or cell cycle-arresting activity, both of which are characteristic effects of TSA. nih.gov This indicates that the presence of the hydroxamate group is essential for biological function. nih.gov

Furthermore, when metabolites from TSA-treated mice were separated and tested, only the fractions corresponding to Trichostatin A and N-demethylated Trichostatin A showed HDAC-inhibitory activity. nih.govresearchgate.net Other fractions, which would contain this compound and its subsequent metabolites like dihydro and dinor dihydro trichostatic acids, were found to be biologically inactive. nih.govresearchgate.net Therefore, the metabolic conversion of TSA to this compound and its further breakdown products represents a deactivation pathway, terminating the compound's potent epigenetic effects.

Cellular and Molecular Research Paradigms

Epigenetic Modulation Mechanisms

The study of trichostatic acid often involves its more potent analog, Trichostatin A (TSA), to understand the structure-activity relationship (SAR) and its effects on epigenetic modulation. TSA is a potent, reversible, and specific inhibitor of class I and II histone deacetylases (HDACs). wikipedia.orgalzdiscovery.orgguidetopharmacology.org By inhibiting these enzymes, TSA interferes with the removal of acetyl groups from histones, leading to histone hyperacetylation and a more open chromatin structure, which in turn alters gene expression. wikipedia.orgmdpi.com

Alterations in Histone Acetylation Dynamics (e.g., H3, H4)

TSA treatment leads to the hyperacetylation of histones, particularly H3 and H4. nih.govplos.org This increased acetylation neutralizes the positive charge of lysine (B10760008) residues on histones, which is thought to relax the chromatin structure, making DNA more accessible to transcription factors. nih.gov Studies have shown that TSA treatment increases the acetylation of histone H3. nih.gov In various cell types, including macrophages and plant cells, TSA has been observed to significantly increase the acetylation levels of both H3 and H4. nih.govplos.orgspandidos-publications.com For instance, in alfalfa cells, TSA induced a rapid hyperacetylation of histones H3 and H4. cdnsciencepub.com Similarly, in macrophages, TSA treatment led to a further increase in the acetylation of H2A, H2B, H3, and H4, even in the presence of inflammatory stimuli. spandidos-publications.com

Gene Expression Regulation (e.g., upregulation/downregulation of specific transcripts)

The altered histone acetylation landscape induced by TSA has profound effects on gene expression, leading to both the upregulation and downregulation of various transcripts. wikipedia.orgnih.govnih.gov This differential gene regulation is central to the biological effects of HDAC inhibitors.

Effects on Cell Cycle Regulators (e.g., p21WAF1, cyclin D1, cyclin E, cyclin A, E2F-1, E2F-4)

TSA has been shown to modulate the expression of key cell cycle regulatory proteins. A notable effect is the upregulation of the cyclin-dependent kinase inhibitor p21WAF1. sci-hub.senih.govspandidos-publications.com This induction of p21 is often associated with the cell cycle arrest observed after TSA treatment. spandidos-publications.comresearchgate.net Conversely, TSA can lead to the downregulation of cyclins that promote cell cycle progression. For example, studies have reported a decrease in the expression of cyclin D1 following TSA treatment. spandidos-publications.comaacrjournals.org In some cellular contexts, TSA has been shown to enhance the expression of cyclin E and cyclin A, while reducing the expression of transcription factors E2F-1 and E2F-4. sci-hub.senih.gov

Cell Cycle RegulatorEffect of TSA TreatmentCellular Context
p21WAF1 UpregulationGastric and oral carcinoma cells, Bladder cancer cells
Cyclin D1 DownregulationBladder cancer cells, Breast carcinoma cells
Cyclin E UpregulationGastric and oral carcinoma cells
Cyclin A UpregulationGastric and oral carcinoma cells
E2F-1 DownregulationGastric and oral carcinoma cells
E2F-4 DownregulationGastric and oral carcinoma cells
Modulation of Apoptosis-Related Proteins (e.g., Bak, Bax, PARP)

TSA can induce apoptosis by modulating the expression of proteins involved in the apoptotic cascade. wikipedia.orgnih.gov Research has demonstrated that TSA can enhance the expression of pro-apoptotic proteins such as Bak and Bax. sci-hub.senih.govmdpi.com The induction of these proteins is often linked to the initiation of the intrinsic apoptotic pathway. Furthermore, TSA treatment can lead to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. sci-hub.senih.govspandidos-publications.comamegroups.org This cleavage is typically mediated by activated caspases.

Apoptosis-Related ProteinEffect of TSA TreatmentCellular Context
Bak UpregulationGastric and oral carcinoma cells, Cervical cancer cells
Bax UpregulationGastric and oral carcinoma cells, Cervical cancer cells
PARP CleavageGastric and oral carcinoma cells, Bladder cancer cells
Impact on Non-Histone Protein Acetylation (e.g., p53, tubulin)

The inhibitory action of TSA is not limited to histones; it also affects the acetylation status of various non-histone proteins, thereby modulating their function. wikipedia.org One such critical protein is the tumor suppressor p53. While some studies show TSA can reduce p53 expression, others indicate it can enhance p53-mediated apoptosis. sci-hub.senih.govmdpi.com The acetylation of p53 is a key regulatory mechanism for its stability and transcriptional activity. Another non-histone target of HDACs is tubulin. researchgate.net HDAC6, a class II HDAC, is known to deacetylate tubulin, and its inhibition by TSA can lead to tubulin hyperacetylation, which may affect microtubule dynamics.

Cellular Process Modulation (as observed for related compounds like TSA)

As a potent HDAC inhibitor, TSA modulates a wide array of cellular processes, primarily through its impact on gene expression and protein function. These effects include the inhibition of the cell cycle, induction of apoptosis, and promotion of cell differentiation. wikipedia.orgalzdiscovery.orgkarger.com TSA has been shown to block the cell cycle at both the G1 and G2/M phases. sci-hub.se The induction of apoptosis by TSA is a key mechanism for its anti-cancer potential and is often mediated by the regulation of apoptosis-related genes. wikipedia.orgamegroups.org Furthermore, in certain cell types, TSA can induce differentiation, leading to a more mature and less proliferative cellular phenotype. wikipedia.org

Regulation of Cell Cycle Progression (e.g., G1 and G2/M arrest)

Trichostatin A has been shown to inhibit the eukaryotic cell cycle at the beginning of the growth phase. wikipedia.org This is achieved by inducing cell cycle arrest at different phases, most notably the G1 and G2/M phases. nih.goveur.nl The specific phase of arrest can be dependent on the cell type and the concentration of TSA used.

In human carcinoma cell lines like T24 and HeLa, TSA has been observed to block cell cycle progression at the G1 phase in HeLa cells and at both G1 and G2 phases in T24 cells. nih.gov Similarly, in human bladder cancer cells (5637), TSA has been found to cause cell cycle arrest at both the G2/M and G1 phases. spandidos-publications.com This arrest is often accompanied by the upregulation of p21, a cyclin-dependent kinase inhibitor, and the downregulation of cyclin D1. spandidos-publications.com Studies on human non-small cell lung cancer A549 cells also demonstrated that TSA can cause both G1 and G2/M arrest in a dose-dependent manner. tandfonline.com In human colon cancer cells (LS174T), TSA treatment led to cell cycle arrest primarily at the G0/G1 phase. scirp.org

The effects of TSA on the cell cycle are not limited to cancer cells. In primary cultures of mitogen-stimulated rat hepatocytes, TSA was found to inhibit proliferation by inducing two distinct cell cycle arrests prior to DNA replication, one preventing G1 entry and another causing an early S-phase arrest. nih.gov

The following table summarizes the observed cell cycle arrest in different cell lines upon treatment with Trichostatin A.

Cell LineType of CellObserved Cell Cycle ArrestKey Molecular Changes
HeLa Human Cervical CarcinomaG1 arrest-
T24 Human Bladder CarcinomaG1 and G2 arrest-
5637 Human Bladder CancerG2/M and G1 arrestUpregulation of p21, downregulation of cyclin D1. spandidos-publications.com
A549 Human Non-small Cell Lung CancerG1 and G2/M arrestUpregulation of p21waf1/cip1. tandfonline.com
LS174T Human Colon CancerG0/G1 arrestUpregulation of gadd45β and p21Waf1/Cip1. scirp.org
HT-29 Human Colon CarcinomaG1 and G2 arrestUpregulation of p21. bmj.com
HepG2 Human HepatomaG0/G1 arrest- nih.gov

Induction of Cellular Differentiation

Trichostatin A has been identified as a potent inducer of cellular differentiation in various cell types. wikidata.org This effect is largely attributed to its ability to alter gene expression patterns through histone hyperacetylation. nih.gov

In the context of cancer research, TSA has been shown to induce differentiation in human hepatoma cell lines, such as HepG2 and Huh-7. nih.gov This was demonstrated by the upregulation of liver-specific functions and transcription factors. nih.gov Similarly, in a carcinogen-induced carcinoma model, TSA treatment was able to shift the tumor phenotype from carcinoma to benign, suggesting a role in maturing de-differentiated tumor cells. alzdiscovery.org

The differentiating potential of TSA extends to stem cells. For instance, TSA enhances the differentiation of human induced pluripotent stem cells (iPSCs) into cardiogenic cells. oup.com It has also been shown to induce the transdifferentiation of C2C12 myoblasts into smooth muscle cells. researchgate.net However, the effects can be context-dependent, as chronic treatment of murine embryonic stem cells with TSA has been reported to reduce their differentiation. oup.com

The table below outlines the differentiation effects of Trichostatin A on various cell lines.

Cell Line/TypeOriginal Cell TypeDifferentiated Cell Type/Phenotype
HepG2 and Huh-7 Human HepatomaHepatocyte-like cells with upregulated liver-specific functions. nih.gov
Human iPSCs Human Induced Pluripotent Stem CellsCardiogenic cells. oup.com
C2C12 Mouse MyoblastsSmooth muscle cells. researchgate.net
HT-29 Human Colon CarcinomaNo significant induction of differentiation (measured by alkaline phosphatase and dipeptidyl peptidase IV activity). bmj.com
RGC-5 Retinal Ganglion Cell LineCells with neuronal properties. nih.gov

Morphological Changes in Cultured Cells

Treatment with Trichostatin A often leads to significant morphological changes in cultured cells. These alterations are a visual manifestation of the underlying cytoskeletal rearrangements and changes in cell adhesion properties induced by the compound.

In human carcinoma cell lines T24 and HeLa, TSA treatment caused dramatic morphological changes, including the reappearance of actin stress fibers. nih.gov This suggests a reorganization of the actin microfilament network. nih.gov Similarly, in human gastric cancer (BGC-823) and breast cancer (MCF-7) cells, TSA induced a mesenchymal-like morphological transition in a dose-dependent manner. spandidos-publications.com In 5637 urinary bladder cancer cells, exposure to TSA resulted in cells rounding up and, for those that remained attached, a marked change to an elongated shape with filamentous protrusions. spandidos-publications.com

These morphological alterations are often linked to the induction of specific genes. For example, the changes observed in T24 and HeLa cells were associated with a significant increase in the intracellular level of gelsolin, an actin regulatory protein. nih.gov

Immunomodulatory Effects (as observed for related compounds like TSA)

Trichostatin A and other HDAC inhibitors have demonstrated significant immunomodulatory properties, impacting both the innate and adaptive immune systems. These effects are largely mediated by the alteration of gene expression in both tumor cells and immune cells.

Restoration of MHC I Antigen Presentation Machinery Genes

A key mechanism of tumor immune evasion is the downregulation of Major Histocompatibility Complex (MHC) class I molecules and other components of the antigen processing and presentation machinery (APM). Trichostatin A has been shown to counteract this by upregulating the expression of these crucial genes. nih.govmdpi.com

In human breast cancer cells (MCF-7), TSA treatment resulted in the upregulation of MHC I, B2M, and several components of the APM, including PSMB8, PSMB9, TAP1, and TAP2. nih.gov Similarly, in a murine melanoma model, TSA enhanced the expression of MHC class I and tumor-related antigens. biorxiv.org This enhanced expression of APM components, such as TAP2, LMP2, and LMP7, facilitates the processing and presentation of tumor antigens to cytotoxic T lymphocytes. mdpi.com Studies have also shown that TSA can induce the transcription of MHC class II genes, further strengthening the host's immune response. nih.gov This restoration of antigen presentation can increase the immunogenicity of tumor cells, making them more susceptible to immune-mediated destruction. biorxiv.orgnih.gov

Suppression of Pro-inflammatory Cytokines

Trichostatin A has been shown to exert anti-inflammatory effects by suppressing the production of various pro-inflammatory cytokines. mdpi.com This has been observed in different cellular models of inflammation.

In lipopolysaccharide (LPS)-stimulated macrophages, TSA significantly decreased the mRNA and protein levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β. mdpi.comresearchgate.net Conversely, it increased the level of the immunosuppressive cytokine IL-10. researchgate.net Similar suppressive effects on pro-inflammatory cytokines have been noted in bone marrow-derived macrophages and human microglial cells. nih.gov The anti-inflammatory action of TSA is thought to be mediated by the inhibition of histone deacetylases that would otherwise contribute to cellular inflammatory responses. spandidos-publications.com

The following table details the effects of Trichostatin A on the expression of various cytokines.

CytokineEffect of TSA TreatmentCell/Model System
TNF-α Suppression/DecreaseLPS-stimulated macrophages, Bone marrow-derived macrophages. mdpi.comresearchgate.netnih.gov
IL-6 Suppression/DecreaseLPS-stimulated macrophages, Bone marrow-derived macrophages, Cisplatin-treated cochlea. mdpi.comresearchgate.netnih.govspandidos-publications.com
IL-1β Suppression/DecreaseLPS-stimulated macrophages, Bone marrow-derived macrophages, Cisplatin-treated cochlea. researchgate.netnih.govspandidos-publications.com
IL-10 IncreaseLPS-stimulated macrophages. mdpi.comresearchgate.net
IL-12p40 Suppression/DecreaseBone marrow-derived macrophages. nih.gov
IFN-γ Suppression/DecreaseMouse asthma model. mdpi.com
IL-4 Suppression/DecreaseMouse asthma model, Cisplatin-treated cochlea. mdpi.comspandidos-publications.com
IL-5 Suppression/DecreaseMouse asthma model. mdpi.comnih.gov

Comparative Studies with Other Epigenetic Modulators

Contrasting Specificity and Potency with Other Histone Deacetylase Inhibitors

Trichostatin A (TSA) is a potent, organic compound that serves as an antifungal antibiotic. wikipedia.org It is recognized as a pan-inhibitor of histone deacetylase (HDAC) enzymes, selectively targeting class I and class II mammalian HDACs. wikipedia.orgtocris.com This broad-spectrum activity distinguishes it from more selective HDAC inhibitors. The specificity and potency of TSA are often contrasted with other well-known HDAC inhibitors, including Vorinostat, Valproic Acid, Depsipeptide, Apicidin (B1684140), and Butyrate (B1204436).

Trichostatin A (TSA): TSA is a hydroxamic acid that demonstrates general inhibition of class I and II HDACs with nanomolar potency. nih.gov It is known to inhibit HDACs 1, 3, 4, 6, and 10 with IC50 values in the low nanomolar range. tocris.comrndsystems.com For instance, the IC50 values for HDAC1, HDAC3, HDAC6, HDAC10, and HDAC4 are approximately 4.99 nM, 5.21 nM, 16.4 nM, 24.3 nM, and 27.6 nM, respectively. tocris.comrndsystems.com TSA has shown greater specificity for cancer cells versus normal cells when compared to other HDAC inhibitors like depsipeptide and apicidin. nih.gov

Vorinostat (SAHA): Vorinostat, another hydroxamic acid-based HDAC inhibitor, is considered a pan-inhibitor, targeting class I, II, and IV HDACs. turkjps.org Its potency is comparable to TSA in some contexts, though differences exist. For example, in certain cancer cell lines, both TSA and Vorinostat show potent pan-HDAC inhibition with IC50 values in the sub-micromolar to low micromolar range. acs.org

Valproic Acid (VPA): Valproic acid, a short-chain fatty acid, is a less potent HDAC inhibitor compared to TSA, with an IC50 for HDAC1 in the millimolar range (around 0.4 mM). nih.govfrontiersin.org While TSA is a selective HDAC inhibitor, VPA has multiple mechanisms of action beyond HDAC inhibition. frontiersin.org VPA primarily inhibits class I HDACs and to a lesser extent, class II, but not HDAC6 or HDAC10. frontiersin.org

Depsipeptide (Romidepsin): Depsipeptide is a cyclic peptide that is more selective for class I HDACs. nih.gov Cell viability profiles have shown distinct sensitivities to the pan-inhibitor TSA compared to the class I selective depsipeptide. nih.govnih.gov In some cases, cell lines most sensitive to TSA were most resistant to depsipeptide, indicating they act on at least some non-overlapping cellular targets. nih.govnih.gov While depsipeptide can be more potent in certain contexts, TSA has demonstrated superior specificity for cancer cells over normal cells. nih.gov

Apicidin: Apicidin is a cyclic tetrapeptide that also shows selectivity for class I HDACs. nih.gov Similar to depsipeptide, apicidin displays a unique drug sensitivity profile compared to TSA. nih.gov Studies have shown that apicidin can inhibit parasite HDACs at nanomolar concentrations. pnas.org

Butyrate: Sodium butyrate is a short-chain fatty acid and a product of colonic bacterial fermentation. nih.govbmj.com It is a noncompetitive inhibitor of HDACs. tandfonline.com Like VPA, it is less potent than TSA. While both TSA and butyrate inhibit HDACs, they can have different effects on cellular processes like cell cycle progression and differentiation. nih.govbmj.comnih.gov

Interactive Data Table: Comparative Potency of HDAC Inhibitors

CompoundClassTarget HDACsPotency (IC50/Ki)
Trichostatin A Hydroxamic AcidPan-inhibitor (Class I & II)Ki = 3.4 nM; IC50 for HDAC1 = 4.99 nM tocris.comrndsystems.com
Vorinostat Hydroxamic AcidPan-inhibitor (Class I, II, IV)Pan-HDAC IC50 ~0.8 µM acs.org
Valproic Acid Short-chain Fatty AcidPrimarily Class IIC50 for HDAC1 = 0.4 mM nih.gov
Depsipeptide Cyclic PeptideClass I selectiveVaries by cell line nih.gov
Apicidin Cyclic TetrapeptideClass I selectiveIC50 in 4-50 nM range for parasite HDAC pnas.org
Butyrate Short-chain Fatty AcidNoncompetitiveLess potent than TSA tandfonline.com

Analysis of Distinct Mechanisms of Action and Cellular Target Profiles

The mechanisms of action and cellular targets of Trichostatin A differ in key aspects from other HDAC inhibitors, contributing to their unique biological effects.

Trichostatin A (TSA): TSA functions by chelating a zinc ion within the active site of class I and II HDACs through its hydroxamic acid group, which blocks the catalytic activity of the enzyme. pnas.org This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and gene expression. wikipedia.org TSA can induce cell cycle arrest, often at the G1 and G2/M phases, and promote apoptosis through various pathways, including the upregulation of pro-apoptotic genes. nih.govmdpi.comspandidos-publications.com It has been shown to effectively inhibit purified recombinant HDACs 1, 2, and 5, and moderately inhibit HDAC8. nih.gov

Vorinostat (SAHA): As a hydroxamic acid, Vorinostat shares a similar zinc-chelating mechanism with TSA. pnas.org It also leads to the accumulation of acetylated histones and has been shown to induce differentiation and/or apoptosis in transformed cells. aacrjournals.org

Valproic Acid (VPA): VPA directly inhibits HDACs, leading to histone hyperacetylation, similar to TSA. nih.gov However, VPA has a broader pharmacological profile, also affecting GABAergic transmission and ion channels. frontiersin.orgsymbiosisonlinepublishing.com This suggests that not all of VPA's cellular effects are solely attributable to HDAC inhibition.

Depsipeptide (Romidepsin): Unlike TSA, which directly inhibits purified HDACs in vitro, depsipeptide shows weak activity against purified enzymes but is potent in cellular extracts, suggesting it may require activation or act indirectly. nih.gov A significant distinction is that while both TSA and depsipeptide increase histone acetylation, only depsipeptide has been found to decrease global levels of transcriptionally repressive histone methylation marks. nih.govnih.gov

Apicidin: Apicidin's mechanism involves its 2-amino-8-oxo-decanoic acid moiety, which is thought to mimic the ε-amino acetylated lysine (B10760008) residues of histone substrates, leading to reversible inhibition of HDACs. pnas.org

Butyrate: Butyrate, a noncompetitive inhibitor, can induce histone hyperacetylation. tandfonline.com However, its effects can be transient. For instance, in HT-29 cells, histone H4 remained hyperacetylated for 24 hours in the presence of butyrate, but returned to control levels in the presence of TSA, suggesting a shorter half-life for TSA's effect in this model. nih.govbmj.com Butyrate and TSA can also have differential effects on cell cycle regulatory proteins; for example, butyrate can block cells mainly in the G1 phase, while TSA is inhibitory in both G1 and G2 phases. nih.govbmj.comnih.gov

Interactive Data Table: Mechanistic and Cellular Target Comparison

InhibitorPrimary Mechanism of ActionKey Cellular EffectsDistinct Features
Trichostatin A Zinc chelation by hydroxamic acid pnas.orgPan-HDAC inhibition, histone hyperacetylation, cell cycle arrest (G1/G2/M) nih.govnih.govspandidos-publications.comBroad specificity for cancer cells over normal cells nih.gov
Vorinostat Zinc chelation by hydroxamic acid pnas.orgPan-HDAC inhibition, histone hyperacetylation, apoptosis aacrjournals.orgSimilar to TSA, prototype for hybrid polar compounds aacrjournals.org
Valproic Acid Direct HDAC inhibition nih.govHistone hyperacetylation, also modulates GABA and ion channels frontiersin.orgsymbiosisonlinepublishing.comMultiple mechanisms of action beyond HDACi frontiersin.org
Depsipeptide Indirect or requires activation nih.govClass I HDAC inhibition, decreases histone methylation nih.govIneffective on purified HDACs in vitro nih.gov
Apicidin Mimics acetylated lysine pnas.orgClass I HDAC inhibition, antiparasitic activity pnas.orgUnique 2-amino-8-oxo-decanoic acid moiety pnas.org
Butyrate Noncompetitive HDAC inhibition tandfonline.comHistone hyperacetylation, cell cycle arrest (G1) bmj.comnih.govCan have different effects on cell differentiation compared to TSA nih.govbmj.com

Assessment of Cross-Resistance and Differential Sensitivity in Cellular Models

Studies of cross-resistance and differential sensitivity highlight the distinct activities of various HDAC inhibitors and have implications for their potential therapeutic applications.

Cell viability profiles across various cancer cell lines, including lung, breast, and melanoma, have revealed distinct sensitivities to the pan-inhibitor TSA compared to the class I-selective inhibitor depsipeptide. nih.govnih.gov Notably, in several instances, cell lines that were most sensitive to one inhibitor were found to be the most resistant to the other, demonstrating that these drugs act on at least some non-overlapping cellular targets. nih.govnih.gov This lack of complete cross-resistance suggests that the cellular determinants of sensitivity to these inhibitors are different.

The unique drug sensitivity profile is not solely explained by HDAC selectivity. For example, apicidin, which is also a class I-selective inhibitor similar to depsipeptide, showed a distinct drug sensitivity profile of its own. nih.gov

Acquired resistance to one HDAC inhibitor can confer cross-resistance to others within the same chemical class. For instance, cells that develop resistance to Vorinostat (a hydroxamic acid) often show cross-resistance to other hydroxamate-class inhibitors like LBH589 and to the aliphatic acid-class inhibitor valproic acid. nih.govuzh.ch However, these Vorinostat-resistant cells may not be cross-resistant to benzamide-class or cyclic peptide-class inhibitors like romidepsin (B612169) (depsipeptide). nih.govuzh.ch This suggests that the mechanisms of resistance can be specific to the chemical structure of the inhibitor.

Similarly, T-cell lymphoma cell lines with acquired resistance to belinostat (B1667918) (another hydroxamate) displayed significant cross-resistance to other HDAC inhibitors, including romidepsin, panobinostat, and vorinostat. nih.gov This broad cross-resistance suggests that in some models, resistance mechanisms can impact multiple classes of HDAC inhibitors. nih.govashpublications.org

Furthermore, resistance to apicidin has been associated with the induction of P-glycoprotein (P-gp) expression, a multidrug resistance transporter. spandidos-publications.com This indicates that in some cases, resistance to HDAC inhibitors can be mediated by classical multidrug resistance mechanisms.

In contrast, some studies have shown a lack of cross-resistance between HDAC inhibitors and other types of anticancer drugs. For example, colon cancer cells that acquired resistance to HDAC inhibitors retained their sensitivity to non-HDAC inhibitor-type anticancer agents. spandidos-publications.com

Advanced Analytical and Methodological Approaches

Chromatographic Techniques for Compound Isolation and Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis and purification of Trichostatin A. nih.govnih.gov These techniques are used to quantify TSA in various biological matrices and to ensure its purity in experimental settings. tocris.comsigmaaldrich.com

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the separation of TSA. sielc.com A typical RP-HPLC setup might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com For instance, one method describes the separation of TSA using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Ultra-High-Performance Liquid Chromatography (UHPLC) methods have also been developed, offering faster analysis times and improved resolution for separating TSA from its related compounds. researchgate.net These chromatographic techniques are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. nih.govsielc.com

Interactive Table: HPLC Parameters for HDAC Inhibitor Analysis

Parameter Description Relevance to TSA Analysis
Column The stationary phase where separation occurs. C18 columns are common for reverse-phase chromatography. researchgate.net A Poroshell 120 SB C18 column has been used for the UHPLC analysis of TSA and its related compounds. researchgate.net
Mobile Phase The solvent that moves the analyte through the column. A gradient of organic solvent (e.g., acetonitrile) and an aqueous buffer is typical. sielc.com A mixture of acetonitrile, water, and an acid like phosphoric or formic acid is effective for TSA separation. sielc.com
Detector The component that detects the analyte as it elutes from the column. UV detectors are common. nih.gov UV detection is a standard method for quantifying TSA in HPLC analysis. nih.gov
Flow Rate The speed at which the mobile phase moves through the column. Optimized flow rates ensure good separation and efficient run times.
Temperature The column temperature can affect separation efficiency. Maintaining a consistent temperature, such as 35 ± 1°C, is important for reproducibility. researchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of Trichostatin A and identifying its metabolites. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

Mass Spectrometry (MS) is highly sensitive and provides detailed information about the molecular weight and fragmentation pattern of TSA. massbank.jp Electrospray ionization (ESI) is a common ionization technique used for analyzing TSA. nih.gov The exact mass of TSA has been determined as 302.16304 Da. massbank.jp Tandem mass spectrometry (HPLC-MS/MS) is particularly powerful for identifying metabolites of TSA in biological samples, such as those produced by hydroxylation, hydrolysis of the benzamide (B126) group, or N-demethylation. nih.govscirp.org For example, studies have identified N-monomethyl trichostatin A amide as a major plasma metabolite. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of the molecule, confirming the connectivity and stereochemistry of the compound. While specific detailed spectral data for TSA is highly technical, its structural confirmation in the literature is fundamentally based on NMR analysis.

Molecular Biology Techniques in Epigenetic Studies

The primary mechanism of action of Trichostatin A is the inhibition of histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression. ahajournals.orgnih.gov A variety of molecular biology techniques are employed to study these epigenetic effects. nih.gov

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions in vivo. ahajournals.org In the context of TSA research, ChIP is used to determine the levels of histone acetylation at specific gene promoters. ahajournals.orgoup.com The general workflow involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the chromatin with an antibody specific to an acetylated histone (e.g., acetylated histone H3 or H4), and then quantifying the associated DNA using PCR. ahajournals.orgnih.gov

Studies have used ChIP to demonstrate that TSA treatment leads to a marked increase in the acetylation of histone H4 at the promoter regions of specific genes, such as CD36. ahajournals.org This technique has been crucial in linking TSA's function as an HDAC inhibitor directly to changes in the chromatin state of target genes. nih.govamegroups.org For example, ChIP assays have shown that TSA increases the acetylation of histones bound to the proximal promoter of the human pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) gene. nih.gov

To understand the downstream consequences of TSA-induced histone acetylation, researchers widely use methods to analyze changes in gene expression.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the change in expression of specific genes following TSA treatment. nih.govwaocp.com This technique is highly sensitive and quantitative, allowing for the confirmation of findings from broader screening methods. aacrjournals.orgscielo.br For instance, qRT-PCR has been used to show that TSA treatment can upregulate the expression of tumor suppressor genes like p21 and downregulate the expression of HDACs themselves. waocp.com It has also been used to validate microarray data, confirming the regulation of specific genes involved in cell cycle control and apoptosis. nih.govaacrjournals.org However, studies have also shown that TSA can affect the expression of commonly used housekeeping genes like 18S rRNA and GAPDH, highlighting the need to carefully select a stable reference gene, such as RPL13A, for normalization in such experiments. nih.gov

Microarray Gene Expression Analysis allows for the simultaneous monitoring of the expression levels of thousands of genes. This global approach provides a comprehensive view of the transcriptional changes induced by TSA. plos.orgunivr.it Microarray studies have revealed that TSA treatment leads to both up- and down-regulation of a large number of genes. univr.itnih.govhep.com.cn For example, in MCF-7 breast cancer cells, TSA treatment resulted in the differential expression of over 9,000 genes. nih.gov These analyses have identified common sets of genes regulated by HDAC inhibitors across different cell lines, often related to the cell cycle, apoptosis, and DNA synthesis. aacrjournals.orgalzdiscovery.org

Interactive Table: Gene Expression Changes in Response to TSA

Cell Line Technique Key Findings Reference
Molt-4 (Leukemia) Microarray 310 genes upregulated, 313 genes downregulated. Downregulation of STAT5A and MYC. nih.gov
PaCa44 (Pancreatic Cancer) Microarray Increased ratio of pro-apoptotic (BIM) to anti-apoptotic (Bcl-XL, Bcl-W) gene expression. univr.it
T24 (Bladder Carcinoma) & MDA (Breast Carcinoma) Microarray & qRT-PCR Identified a core set of 13 genes regulated by multiple HDAC inhibitors, involved in cell cycle/apoptosis and DNA synthesis. aacrjournals.org
HUVECs (Endothelial Cells) Microarray & qRT-PCR Downregulation of proliferation-related genes including BIRC5, CKS1B, and NDC80. nih.gov
SK-BR-3 (Breast Cancer) qRT-PCR Downregulation of histone deacetylases 1, 2, and 3; upregulation of p21, p27, and p57. waocp.com

Luciferase reporter assays are a common tool for studying the transcriptional regulation of a specific gene. nih.gov This system involves cloning the promoter region of a gene of interest upstream of a luciferase reporter gene in a plasmid. arvojournals.org This construct is then transfected into cells. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of the promoter.

Researchers use luciferase assays to investigate whether TSA directly affects the transcriptional activity of a promoter. arvojournals.orgspandidos-publications.com For example, these assays have been used to show that TSA treatment can activate the promoter of the TβR-II gene in retinoblastoma cells. arvojournals.org In other studies, luciferase assays demonstrated that TSA's effect on certain pathways, like the IRE1α/XBP1 pathway involved in endoplasmic reticulum stress, is dependent on other factors like p53. spandidos-publications.comnih.gov The system can also be used to dissect promoter regions, identifying specific DNA elements that are responsive to TSA-induced changes in transcription factor activity or chromatin structure. nih.gov

Future Directions and Emerging Research Avenues

Comprehensive Elucidation of Biosynthetic Pathways for Analogues

A significant breakthrough has been the identification of the complete gene cluster responsible for the biosynthesis of TSA in Streptomyces species. researchgate.netacs.orgacs.org This pathway reveals that trichostatic acid is a key intermediate. acs.orgacs.orgacs.org The final step in TSA synthesis involves the transfer of a hydroxylamine (B1172632) group to the carboxylic acid group of this compound, a reaction catalyzed by a unique set of enzymes. acs.orgacs.org

Future research will likely focus on leveraging this knowledge for the following:

Engineered Biosynthesis: By manipulating the identified biosynthetic genes, particularly those in the polyketide synthase (PKS) pathway, researchers can create novel this compound analogues. This could involve introducing or modifying genes to alter the polyketide backbone of this compound.

Heterologous Expression: The successful expression of the TSA gene cluster in a host organism like Streptomyces albus opens the door for producing not only TSA but also its precursors and new derivatives in larger quantities. researchgate.netacs.orgacs.org This approach can overcome the low natural abundance of these compounds. researchgate.netdiva-portal.org

Discovery of New Enzymes: The TSA biosynthetic pathway involves unprecedented enzymatic machinery. acs.orgacs.org Further study of these enzymes, such as the N-methyltransferase TsnB8 and the hydroxylamine transferase TsnB9, could uncover new biocatalytic tools for generating a diverse library of this compound-based compounds. researchgate.netacs.org

Rational Design and Synthesis of Next-Generation this compound-Derived Analogs with Enhanced Specificity or Stability

While Trichostatin A is a potent pan-HDAC inhibitor, its clinical development has been hampered. researchgate.netresearchgate.net This has spurred efforts to design and synthesize new analogues derived from this compound with improved properties.

Key areas of development include:

Enhanced Specificity: A major goal is to develop analogues that selectively target specific HDAC isoforms. researchgate.net Pan-HDAC inhibition can lead to off-target effects, and isoform-selective inhibitors are expected to have better therapeutic profiles. researchgate.netsci-hub.se Rational design involves modifying the structure of this compound to fit the unique active sites of different HDAC enzymes.

Improved Stability and Activity: Researchers have successfully synthesized various this compound derivatives, including fluorinated analogues like 6-fluoro trichostatin A. researchgate.netias.ac.in These modifications aim to enhance the compound's stability, bioavailability, and antiproliferative activity. ias.ac.in Synthetic strategies, such as those employing Suzuki-Miyaura coupling or allenylindium chemistry, have paved the way for creating a wide range of analogues. acs.orgresearchgate.netnih.gov

Structural and Conformational Studies: Computational modeling and docking studies are used to predict how different analogues will interact with HDAC enzymes. ias.ac.in For example, analyses of the dihedral angles in the propanone system of this compound derivatives help in designing compounds that can better fit into the active site of target HDACs. ias.ac.in

Deeper Understanding of this compound's Direct and Indirect Biological Roles (beyond being a TSA precursor/metabolite)

Although much of the focus has been on this compound as a precursor to TSA, it possesses its own biological activities that warrant further investigation. acs.org

Emerging research is exploring:

Inherent Bioactivity: this compound was initially isolated based on its ability to induce differentiation in Friend leukemia cells. acs.org Further studies have suggested potential antimicrobial, antifungal, and antiviral properties. ontosight.ai A deeper exploration of these activities could reveal novel therapeutic applications independent of its conversion to TSA.

Modulation of Cellular Pathways: Like other HDAC inhibitors, this compound and its derivatives are involved in the regulation of key cellular processes, including gene expression, cell cycle control, and apoptosis. researchgate.netchemimpex.comchemicalbook.com Understanding the specific pathways modulated by this compound itself, as opposed to TSA, could provide insights into its unique biological signature.

Interaction with Other Biomolecules: Research is needed to identify other potential molecular targets of this compound beyond the HDAC enzyme family. Its chemical structure suggests it could interact with various proteins and enzymes within the cell. ontosight.ai

Novel Applications in Epigenetics and Chemical Biology Research

As the precursor to TSA, a cornerstone tool in epigenetic research, this compound and its derivatives are invaluable for studying chromatin biology and gene regulation. researchgate.netchemimpex.com

Future applications in this domain include:

Probes for Epigenetic Mechanisms: this compound and its rationally designed analogues can serve as chemical probes to dissect the roles of specific HDACs in health and disease. guidetopharmacology.org By comparing the effects of pan-inhibitors, isoform-selective inhibitors, and inactive analogues, researchers can elucidate the complex network of epigenetic regulation.

Lead Compounds for Drug Discovery: this compound serves as a fundamental scaffold for developing new therapeutic agents. chemimpex.com The development of HDAC inhibitors like Vorinostat, Belinostat (B1667918), and Panobinostat for cancer therapy highlights the potential of this class of compounds. researchgate.netwikipedia.orgwikipedia.org this compound derivatives continue to be explored for their potential in treating not only cancers but also neurodegenerative and inflammatory diseases. researchgate.netchemimpex.com

Biotechnological Applications: In biotechnology, HDAC inhibitors can be used to enhance the production of secondary metabolites in microbial cultures, which could improve the yields of valuable pharmaceutical or agricultural compounds. chemimpex.com

Development of Advanced Analytical Techniques for Detection and Quantification in Complex Biological Matrices

To better understand the pharmacokinetics, metabolism, and biological roles of this compound and its analogues, sensitive and robust analytical methods are essential.

Current and future efforts in this area focus on:

High-Performance Liquid Chromatography (HPLC): HPLC-based methods are commonly used for the analysis of this compound and its derivatives. sielc.comresearchgate.net These methods, often coupled with UV or mass spectrometry (MS) detectors, allow for the separation and quantification of these compounds in various samples. sielc.comresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and improved resolution compared to conventional HPLC. researchgate.net Validated UHPLC methods have been developed for the estimation of TSA and its related substances, which is crucial for quality control in pharmaceutical samples and for detailed biological studies. researchgate.net

Mass Spectrometry (MS): LC-MS is a powerful technique for detecting and quantifying low levels of this compound and its metabolites in complex biological matrices like plasma, cells, and tissues. sielc.com This is critical for preclinical and clinical studies investigating the compound's behavior in a biological system.

Q & A

Basic: What are the validated synthesis routes for Trichostatic acid, and how can researchers ensure reproducibility?

Methodological Answer:
this compound synthesis typically involves multi-step organic reactions, as exemplified by rhodium-catalyzed allylic alkylation followed by oxidative transformations. Key steps include:

  • Step 1: Use of OsO₄/NaIO₄ for oxidative cleavage of intermediates (e.g., converting compound 8b to intermediate 10 with 78% yield) .
  • Step 2: Sequential functional group modifications (e.g., ketone formation) under controlled conditions to avoid side reactions.
  • Validation: Ensure reproducibility by:
    • Documenting reaction parameters (temperature, solvent ratios, catalyst loading).
    • Comparing NMR and HPLC data with published spectra .
    • Cross-referencing purity assessments (e.g., ≥95% by LC-MS) from SDS documentation .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) to quantify impurities; retention time should align with reference standards .
  • Spectroscopy:
    • ¹H/¹³C NMR: Match peak assignments to published data (e.g., carbonyl signals at δ 170-175 ppm) .
    • FT-IR: Confirm functional groups (e.g., carboxylic acid O-H stretch at 2500-3300 cm⁻¹) .
  • Mass Spectrometry: Validate molecular ion ([M+H]⁺ at m/z 288) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported HDAC inhibition mechanisms of this compound?

Methodological Answer:
Contradictions in IC₅₀ values or binding modes may arise from assay variability (e.g., enzyme isoforms, substrate concentrations). To address this:

  • Experimental Design:
    • Use standardized HDAC activity assays (e.g., fluorometric kits with identical buffer conditions) .
    • Include positive controls (e.g., Trichostatin A) for cross-study comparisons .
  • Data Analysis:
    • Perform dose-response curves with triplicate replicates to calculate mean ± SEM.
    • Apply molecular docking simulations to assess binding affinity variations across isoforms .

Advanced: What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?

Methodological Answer:

  • Quality Control:
    • Require suppliers to provide batch-specific Certificates of Analysis (CoA) with LC-MS/MS purity data .
    • Pre-test each batch in pilot assays (e.g., dose-response in cell cultures) .
  • Storage: Follow SDS guidelines: store at -20°C in airtight containers with desiccants to prevent hydrolysis .

Basic: What safety protocols are essential when handling this compound in vitro?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 irritant) .
  • Spill Management:
    • For powders: Cover with plastic sheeting; collect using HEPA-filtered vacuums.
    • For liquids: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Waste Disposal: Segregate contaminated materials and comply with local regulations (e.g., EPA/ECHA guidelines) .

Advanced: How can researchers optimize this compound’s stability in cell culture media?

Methodological Answer:

  • Solubility: Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation .
  • Stability Testing:
    • Use LC-MS to monitor degradation over 24-hour incubations (37°C, 5% CO₂).
    • Adjust pH to 7.0–7.4 to minimize acid-catalyzed decomposition .
  • Alternative Formulations: Explore cyclodextrin complexes to enhance aqueous stability .

Basic: What are the ethical considerations for using this compound in animal studies?

Methodological Answer:

  • Regulatory Compliance: Adhere to institutional animal care guidelines (e.g., IACUC) and declare approvals in publications .
  • Dosage Limits: Base doses on prior toxicity data (e.g., LD₅₀ from SDS) to avoid undue harm .
  • Reporting: Disclose all adverse events (e.g., weight loss, morbidity) in supplementary materials .

Advanced: How can computational models enhance understanding of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with HDAC isoforms to identify critical binding residues .
  • QSAR Modeling: Train models using published IC₅₀ data to predict novel analogs .
  • Validation: Cross-check predictions with in vitro assays for key analogs (e.g., Analog C: O-β-D-glucopyranosyl) .

Basic: What are the best practices for citing this compound’s physicochemical properties in manuscripts?

Methodological Answer:

  • Data Sources: Reference peer-reviewed studies for core properties (e.g., logP = 2.8, solubility = 0.1 mg/mL in water) .
  • SDS Alignment: Note discrepancies between experimental data and SDS values (e.g., melting point variations) .
  • Reproducibility: Provide full experimental details for custom measurements (e.g., DSC conditions for melting point) .

Advanced: How to design a robust experimental workflow for studying this compound’s off-target effects?

Methodological Answer:

  • Multi-Omics Screening: Combine RNA-seq (transcriptome) and proteomics to identify non-HDAC targets .
  • Negative Controls: Use HDAC-knockout cell lines to isolate HDAC-dependent effects .
  • Triangulation: Validate findings with orthogonal assays (e.g., ChIP-seq for histone acetylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.